n-(3-(Cyclohexyloxy)propyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-(Cyclohexyloxy)propyl)isobutyramide is an organic compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol . This compound is characterized by the presence of a cyclohexyloxy group attached to a propyl chain, which is further connected to an isobutyramide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(Cyclohexyloxy)propyl)isobutyramide typically involves the reaction of cyclohexanol with 3-chloropropylamine to form 3-(cyclohexyloxy)propylamine. This intermediate is then reacted with isobutyryl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(3-(Cyclohexyloxy)propyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyramide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
n-(3-(Cyclohexyloxy)propyl)isobutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of n-(3-(Cyclohexyloxy)propyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Isobutyramide: A simpler analog without the cyclohexyloxypropyl group.
Cyclohexyloxypropylamine: Lacks the isobutyramide moiety.
N-propylisobutyramide: Similar structure but with a propyl group instead of cyclohexyloxypropyl.
Uniqueness
n-(3-(Cyclohexyloxy)propyl)isobutyramide is unique due to the presence of both the cyclohexyloxy and isobutyramide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
Molecular Formula |
C13H25NO2 |
---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
N-(3-cyclohexyloxypropyl)-2-methylpropanamide |
InChI |
InChI=1S/C13H25NO2/c1-11(2)13(15)14-9-6-10-16-12-7-4-3-5-8-12/h11-12H,3-10H2,1-2H3,(H,14,15) |
InChI Key |
UDTNVFIMZSIPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCCOC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.